molecular formula C19H19BrClN3O3 B11556586 (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11556586
M. Wt: 452.7 g/mol
InChI Key: INOPDTOYUJWYEY-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride.

    Amidation: The 4-bromophenoxyacetyl chloride is then reacted with 3-chloro-2-methylaniline to form the corresponding amide.

    Imination: The final step involves the reaction of the amide with an appropriate aldehyde or ketone under acidic or basic conditions to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of compounds with different substituents replacing bromine or chlorine.

Scientific Research Applications

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Application in the development of new catalysts or intermediates for chemical synthesis.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Organochlorine Compounds: Organic compounds containing chlorine, such as chloroform and dichloromethane.

Uniqueness

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to the combination of bromine, chlorine, and phenoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H19BrClN3O3

Molecular Weight

452.7 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C19H19BrClN3O3/c1-12(10-18(25)22-17-5-3-4-16(21)13(17)2)23-24-19(26)11-27-15-8-6-14(20)7-9-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-12+

InChI Key

INOPDTOYUJWYEY-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.